molecular formula C17H14FNO2 B10903958 (2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one

(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one

Cat. No.: B10903958
M. Wt: 283.30 g/mol
InChI Key: WIAUVMXWAVZQCD-CLHQEALVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one typically involves the condensation of 4-fluoroacetophenone with benzaldehyde in the presence of a base, followed by the reaction with hydroxylamine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction can yield amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines or alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on modifying its structure to enhance its efficacy and reduce toxicity.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-({[(1E)-1-(4-chlorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one
  • (2E)-1-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one
  • (2E)-1-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one

Uniqueness

The presence of the fluorophenyl group in (2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from its analogs with different substituents, enhancing its potential in various applications.

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

[(E)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H14FNO2/c1-13(15-8-10-16(18)11-9-15)19-21-17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3/b12-7+,19-13+

InChI Key

WIAUVMXWAVZQCD-CLHQEALVSA-N

Isomeric SMILES

C/C(=N\OC(=O)/C=C/C1=CC=CC=C1)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NOC(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.